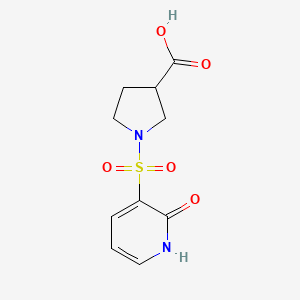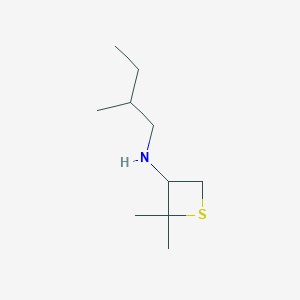
2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine: is a chemical compound with the molecular formula C₁₀H₂₁NS and a molecular weight of 187.35 g/mol . This compound is known for its unique structure, which includes a thietane ring, making it an interesting subject for various research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,2-dimethylthietane with 2-methylbutylamine in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thietane ring and amine group play crucial roles in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylthietane: Shares the thietane ring structure but lacks the N-(2-methylbutyl) group.
2-Methylbutylamine: Contains the N-(2-methylbutyl) group but lacks the thietane ring.
Uniqueness
2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine is unique due to the combination of the thietane ring and the N-(2-methylbutyl) group, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H21NS |
|---|---|
Peso molecular |
187.35 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(2-methylbutyl)thietan-3-amine |
InChI |
InChI=1S/C10H21NS/c1-5-8(2)6-11-9-7-12-10(9,3)4/h8-9,11H,5-7H2,1-4H3 |
Clave InChI |
YWRUNARVQAJHHC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CNC1CSC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid](/img/structure/B13006768.png)
![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine](/img/structure/B13006773.png)
![(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B13006781.png)
![tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13006786.png)
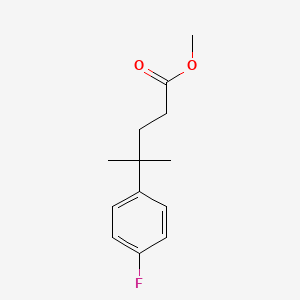
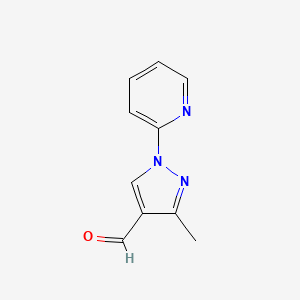
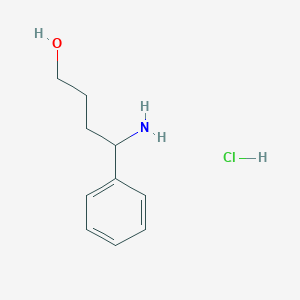
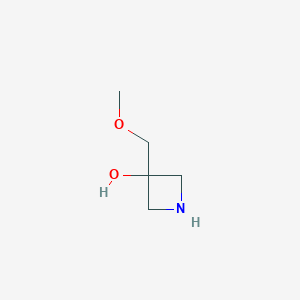
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13006822.png)
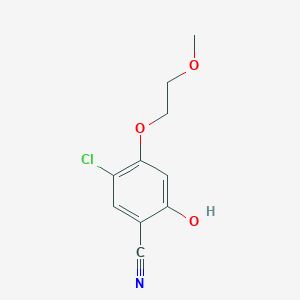
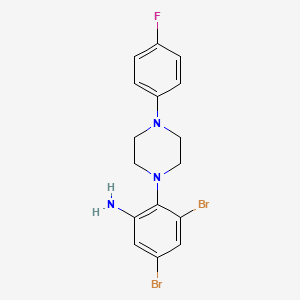
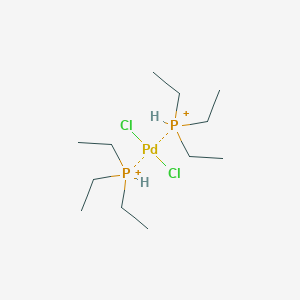
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
